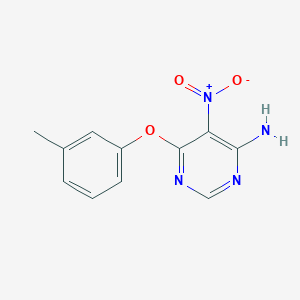
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves several methods. The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The chemistry described in the papers was mainly carried out under microwave irradiation in an eco-friendly approach .Molecular Structure Analysis
Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The molecular structure of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would be similar to other pyrimidine derivatives.Chemical Reactions Analysis
The chemical reactions of pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The specific reactions of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Reactions with Amines and Thiols: 4-amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, engage in regio- and stereoselective addition reactions with primary and secondary amines and thiols (Čikotienė et al., 2007).
- Efficient Microwave-Assisted Synthesis: A study demonstrated the efficient synthesis of related 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones under microwave irradiation, which could be extended to compounds similar to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Djekou et al., 2006).
- Nucleophilic Ring-Opening: The effects of nucleophiles on the structure of compounds like 6-nitrotriazolo[1,5-a]pyrimidinones have been studied, showing the potential for ring-opening reactions (Ulomsky et al., 2001).
- Synthesis and Chlorination: Research on pyrimidin-4-ols with 5-nitrogen functionality, akin to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, has explored various synthesis routes and chlorination reactions (Harnden & Hurst, 1990).
Biological and Medicinal Applications
- Antimicrobial Activities: The synthesis of pyridothienopyrimidines and related compounds demonstrated potential antimicrobial activities, suggesting similar uses for 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Abdel-rahman et al., 2002).
- Synthesis of Tetrahydropteridine Stereosisomers: This study involved the synthesis of tetrahydropteridine C6-stereoisomers, indicating potential applications in biological systems (Bailey et al., 1992).
- Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines: Nitration of azolo[1,5-a]pyrimidin-7-amines led to nitration products in the pyrimidine ring, which could be relevant for similar compounds (Gazizov et al., 2020).
Sensors and Analytical Applications
- Colorimetric and Fluorometric Sensors: Novel pyrimidine-based receptors were synthesized, exhibiting potential as colorimetric and fluorometric turn-off sensors (Gupta et al., 2016).
Orientations Futures
The future directions for research on “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Propriétés
IUPAC Name |
6-(3-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-3-2-4-8(5-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMICYEIDJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

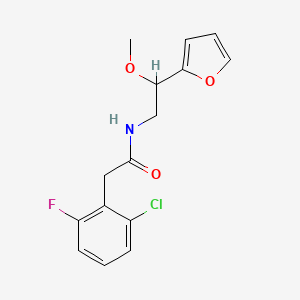
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
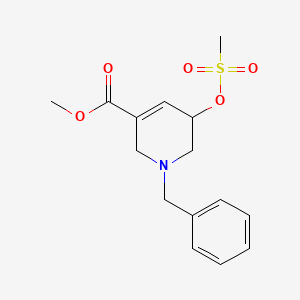
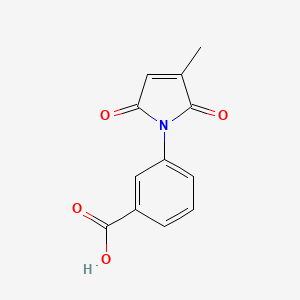
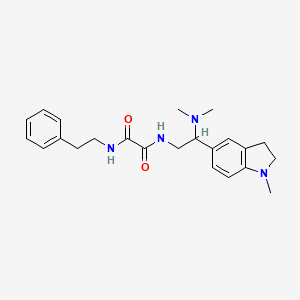
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
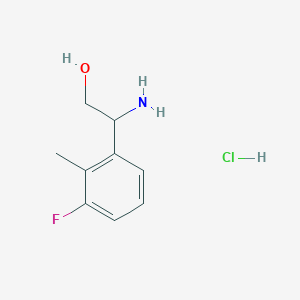
![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
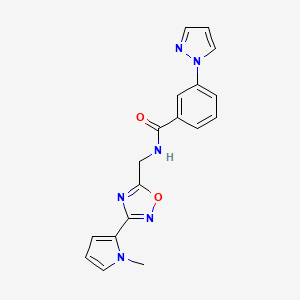
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)